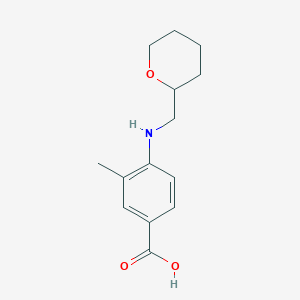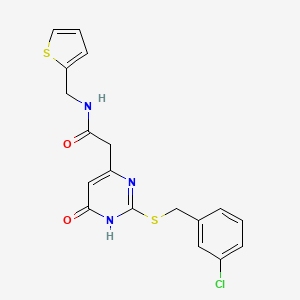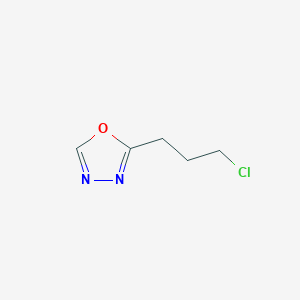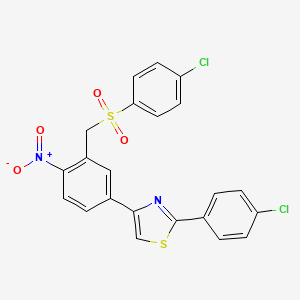![molecular formula C18H18N2O3 B2726985 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid CAS No. 728024-55-3](/img/structure/B2726985.png)
2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid, also known as DMXAA or Vadimezan, is a small molecule compound that has gained attention in the field of cancer research due to its potential anti-tumor properties. In
Mechanism of Action
The exact mechanism of action of 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid is not fully understood, but it is believed to activate the immune system and induce the production of cytokines, particularly tumor necrosis factor-alpha (TNF-α). TNF-α is a potent pro-inflammatory cytokine that can induce apoptosis in tumor cells and stimulate the immune system to attack cancer cells.
Biochemical and Physiological Effects:
2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid has been shown to induce a range of biochemical and physiological effects in cancer cells and in vivo models. In addition to inducing tumor necrosis and apoptosis, 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid can also inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid has also been shown to increase the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid is its relatively simple synthesis method, which makes it accessible for laboratory experiments. However, 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid has some limitations, including its low solubility in aqueous solutions and its potential toxicity in high doses.
Future Directions
For 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid research include investigating its potential use in combination with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid and to identify biomarkers that can predict patient response to treatment. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid in humans.
Synthesis Methods
2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid can be synthesized through a multi-step process starting with 4-(dimethylamino)benzyl alcohol. The alcohol is first converted to the corresponding chloride, which is then reacted with 2-oxoindoline-4-carboxylic acid to form 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid. The final product is purified through recrystallization.
Scientific Research Applications
2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and apoptosis in various cancer cell lines, including lung, colon, breast, and prostate cancer. 2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid has also been investigated for its potential to enhance the effectiveness of radiation therapy and chemotherapy.
properties
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methyl]-3-oxo-1,2-dihydroindole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-20(2)12-8-6-11(7-9-12)10-15-17(21)16-13(18(22)23)4-3-5-14(16)19-15/h3-9,15,19H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOOYRLBLYAFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2C(=O)C3=C(C=CC=C3N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Dimethylamino)phenyl]methyl}-3-oxoindoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2726905.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2726908.png)

![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2726911.png)


![4-(4-ethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2726914.png)


![2-(2-(4-Methylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide dioxalate](/img/structure/B2726918.png)
![N-(2,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2726919.png)
![3-((2-chloro-6-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2726921.png)